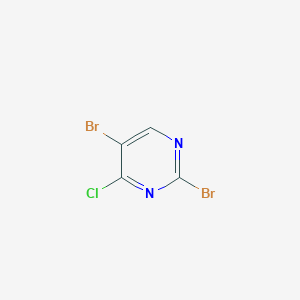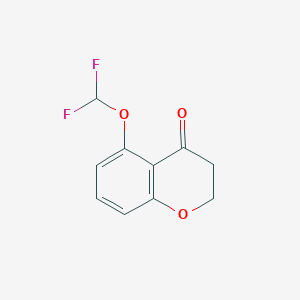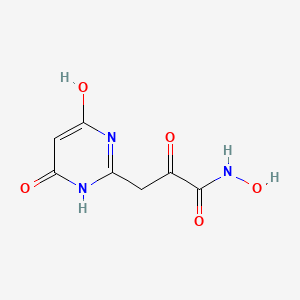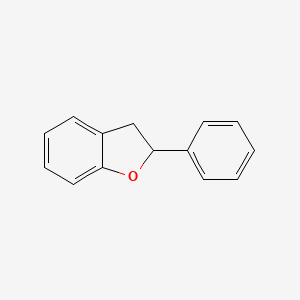
2-Phenyl-2,3-dihydrobenzofuran
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Phenyl-2,3-dihydrobenzofuran is a heterocyclic organic compound that belongs to the benzofuran family. This compound is characterized by a fused benzene and furan ring system with a phenyl group attached at the 2-position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Phenyl-2,3-dihydrobenzofuran can be achieved through various methods. One common approach involves the reaction of sodium phenate with 2-chloroethanol in the presence of copper chloride and ferric chloride as catalysts. The reaction mixture is refluxed, and the product is isolated through distillation . Another method involves the dehydrative cyclization of o-hydroxybenzyl ketones under basic conditions .
Industrial Production Methods: Industrial production of this compound typically involves optimizing reaction conditions to enhance yield and reduce by-products. The use of mixed catalysts such as zinc chloride and manganous chloride can improve reaction efficiency and reduce reaction time .
Chemical Reactions Analysis
Types of Reactions: 2-Phenyl-2,3-dihydrobenzofuran undergoes various chemical reactions, including:
Reduction: Reduction reactions can be performed using hydrogenation techniques to yield dihydrobenzofuran derivatives.
Substitution: Substitution reactions involving halogens or hydroxyl groups can be carried out to modify the phenyl ring.
Common Reagents and Conditions:
Oxidation: DDQ is commonly used for oxidation reactions.
Reduction: Hydrogenation using palladium or platinum catalysts.
Substitution: Halogenation or hydroxylation using appropriate halogen or hydroxylating agents.
Major Products: The major products formed from these reactions include various substituted benzofuran derivatives with potential biological activities .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-Phenyl-2,3-dihydrobenzofuran involves its interaction with specific molecular targets and pathways. For instance, its antileishmanial activity is attributed to its ability to interfere with the metabolic pathways of the Leishmania parasite . Additionally, its anticancer properties are linked to its ability to inhibit key enzymes and signaling pathways involved in cell proliferation .
Comparison with Similar Compounds
2-Phenyl-2,3-dihydrobenzofuran can be compared with other benzofuran derivatives such as:
Benzothiophene: Similar in structure but contains a sulfur atom instead of oxygen.
2,3-Dihydrobenzofuran: Lacks the phenyl group at the 2-position.
Benzofuran: The fully aromatic form without hydrogenation at the 2,3-positions.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity .
Properties
Molecular Formula |
C14H12O |
|---|---|
Molecular Weight |
196.24 g/mol |
IUPAC Name |
2-phenyl-2,3-dihydro-1-benzofuran |
InChI |
InChI=1S/C14H12O/c1-2-6-11(7-3-1)14-10-12-8-4-5-9-13(12)15-14/h1-9,14H,10H2 |
InChI Key |
QMPOHKDJNKTEHF-UHFFFAOYSA-N |
Canonical SMILES |
C1C(OC2=CC=CC=C21)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




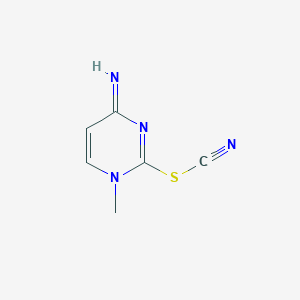
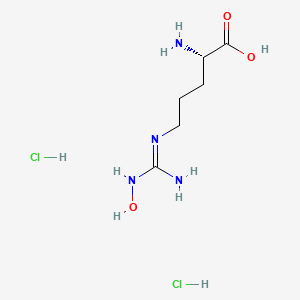
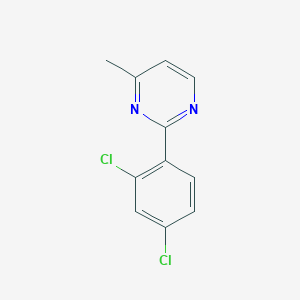
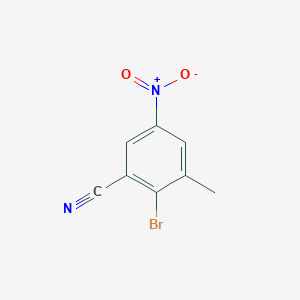
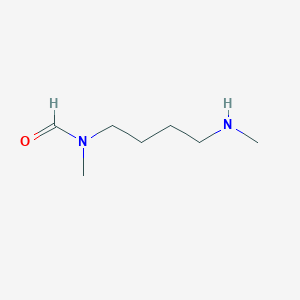
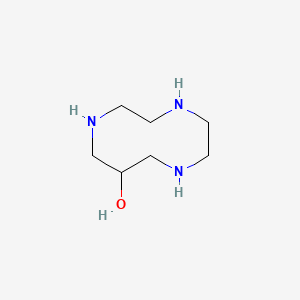

![2,3-Dimethylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B13110635.png)
